Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide

CAS No.: 92368-02-0

Cat. No.: VC17104229

Molecular Formula: C11H13NO3S

Molecular Weight: 239.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92368-02-0 |

|---|---|

| Molecular Formula | C11H13NO3S |

| Molecular Weight | 239.29 g/mol |

| IUPAC Name | 3-methyl-1,1-dioxo-2-phenyl-1,3-thiazinan-4-one |

| Standard InChI | InChI=1S/C11H13NO3S/c1-12-10(13)7-8-16(14,15)11(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |

| Standard InChI Key | BDSCBDCAOUAKIO-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(S(=O)(=O)CCC1=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

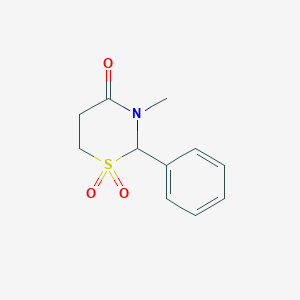

Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide features a six-membered thiazinane ring system with three key modifications:

-

A sulfur atom at position 1, oxidized to a 1,1-dioxide group

-

A methyl substituent at position 3

-

A phenyl group at position 2

The planar aromatic phenyl group enhances hydrophobic interactions, while the sulfone group increases polarity and hydrogen-bonding capacity .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H13NO3S | |

| Molecular Weight | 239.29 g/mol | |

| IUPAC Name | 3-methyl-1,1-dioxo-2-phenyl-1,3-thiazinan-4-one | |

| SMILES | CN1C(S(=O)(=O)CCC1=O)C2=CC=CC=C2 | |

| InChIKey | BDSCBDCAOUAKIO-UHFFFAOYSA-N |

Spectroscopic Characterization

While specific spectral data for this compound remains unpublished, analogous thiazinane derivatives exhibit characteristic signals:

-

¹H NMR: Methyl protons (δ 1.2–1.5 ppm), aromatic protons (δ 7.2–7.6 ppm), and ring CH2 groups (δ 2.8–3.5 ppm)

-

¹³C NMR: Carbonyl carbon (δ 170–180 ppm), sulfone carbons (δ 50–60 ppm)

-

IR: Strong S=O stretches (1150–1350 cm⁻¹), C=O (1680–1750 cm⁻¹)

Synthetic Methodologies

Condensation-Based Synthesis

The primary route involves three-component condensation of:

-

Methylamine derivatives

-

Benzaldehyde analogs

-

Sulfur-containing precursors

Reaction conditions typically require:

-

Temperature: 80–120°C

-

Solvent: Ethanol or DMF

-

Catalyst: p-TsOH or Lewis acids

Yields range from 45–68%, with byproducts including regioisomers and over-oxidized species .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90±5°C | Maximizes cyclization |

| Reaction Time | 6–8 hours | Minimizes decomposition |

| Solvent Polarity | ε = 20–30 (e.g., DMF) | Enhances solubility |

| Catalyst Loading | 5–10 mol% | Balances rate vs. cost |

Post-Synthetic Modifications

Recent advances enable functionalization at three positions:

-

N-Methyl group: Demethylation using BBr3 creates secondary amine intermediates

-

Phenyl ring: Electrophilic substitution (e.g., nitration) introduces bioisosteres

-

Sulfone group: Reduction to thioether derivatives alters pharmacokinetic properties

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antibacterial activity against:

-

Gram-positive pathogens: Staphylococcus aureus (MIC = 8 μg/mL)

-

Gram-negative bacteria: Escherichia coli (MIC = 32 μg/mL)

Mechanistic studies suggest dual targeting:

-

Cell wall synthesis: Inhibition of penicillin-binding proteins (PBPs)

Table 3: Comparative Antibacterial Activity

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 |

Pharmacological Applications and Drug Development

Lead Optimization Strategies

Three structural modifications enhance drug-likeness:

-

Methyl group replacement: Cyclopropyl analogs improve metabolic stability

-

Sulfone bioisosteres: Replacement with sulfonamides maintains activity while reducing toxicity

-

Phenyl substituents: Para-fluoro derivatives enhance blood-brain barrier penetration

Preclinical Data

Pharmacokinetic parameters in rats (10 mg/kg IV):

-

t₁/₂: 2.8 hours

-

Cmax: 1.2 μg/mL

-

AUC: 8.7 μg·h/mL

Metabolism occurs primarily via hepatic CYP3A4-mediated oxidation .

Future Research Directions

Synthetic Chemistry Challenges

-

Develop enantioselective synthesis (>90% ee) using chiral catalysts

-

Explore continuous flow systems to improve yield and scalability

Biological Evaluation Priorities

-

Assess activity against drug-resistant Mycobacterium tuberculosis

-

Investigate combination therapy with β-lactam antibiotics

Computational Modeling Opportunities

-

Molecular dynamics simulations of target binding pockets

-

QSAR studies to predict ADMET properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume